molecular formula C18H12N4O3S B11589867 (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11589867
M. Wt: 364.4 g/mol
InChI Key: WZNVJKHGWHJFEE-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a nitrobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenyl hydrazine with 2-bromoacetophenone to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolotriazole core. The final step involves the reaction of the thiazolotriazole with 3-nitrobenzaldehyde under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The nitrobenzylidene moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the inhibition of key pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-methylphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-methylphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzylidene moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H12N4O3S

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4O3S/c1-11-5-2-3-8-14(11)16-19-18-21(20-16)17(23)15(26-18)10-12-6-4-7-13(9-12)22(24)25/h2-10H,1H3/b15-10-

InChI Key

WZNVJKHGWHJFEE-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.